molecular formula C13H19N3O B6143477 1-{4-[2-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one CAS No. 540753-17-1

1-{4-[2-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one

Cat. No.: B6143477
CAS No.: 540753-17-1
M. Wt: 233.31 g/mol
InChI Key: KNAGOYWMCNXQJM-UHFFFAOYSA-N
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Description

1-{4-[2-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one (CAS 540753-17-1) is an organic compound with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol . This phenylpiperazine derivative is a valuable chemical intermediate in life science research, particularly in the design and synthesis of novel bioactive molecules. While the specific biological profile of this compound is an area of active investigation, research on structurally related arylpiperazine compounds provides strong context for its potential research applications. Studies on similar molecules have demonstrated significant activity on central nervous system targets, with some showing potential as cognitive enhancers that improve memory acquisition and formation through interactions with cholinergic, NMDA-glutamatergic, and 5-HT1A receptors . Other piperazine derivatives have been designed and evaluated as potential antipsychotic agents with anti-dopaminergic and anti-serotonergic activity , or as potent serotonin (5-HT) reuptake inhibitors for antidepressant research . This compound is offered as a high-quality powder for research and development purposes . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions and consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

1-[4-[2-(aminomethyl)phenyl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-11(17)15-6-8-16(9-7-15)13-5-3-2-4-12(13)10-14/h2-5H,6-10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAGOYWMCNXQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

In this approach, 2-ABA acts as the nucleophile, displacing a leaving group (e.g., fluorine) from an electron-deficient aromatic ring. The reaction proceeds under mild conditions, typically in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, with a base such as potassium carbonate to deprotonate the amine.

Example Protocol :

  • Substrate Preparation : 2-Fluorobenzonitrile (1.0 equiv) and 2-ABA (1.2 equiv) are combined in DMF.

  • Reaction Conditions : Heated at 80°C for 12 hours under inert atmosphere.

  • Workup : The mixture is cooled, diluted with water, and extracted with ethyl acetate.

  • Product Isolation : Column chromatography yields the monosubstituted intermediate.

Optimization and Yield

  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but may lead to decomposition beyond 120°C.

  • Solvent : DMF outperforms ethanol or toluene due to better solubility of intermediates.

  • Yield : Reported yields range from 65% to 72% for the arylation step.

Table 1: SNAr Reaction Parameters

ParameterOptimal ConditionYield (%)
Temperature80°C72
SolventDMF68
BaseK2CO370

Acylation of Piperazine Intermediates

Following the SNAr step, the secondary amine in the piperazine ring is acetylated to introduce the ketone functionality.

Acetylation Protocol

  • Reagents : Acetic anhydride (2.0 equiv) or acetyl chloride (1.5 equiv) in tetrahydrofuran (THF).

  • Conditions : Stirred at room temperature for 4–6 hours.

  • Quenching : Added to ice-cold water, neutralized with NaHCO3.

  • Isolation : Filtered and recrystallized from ethanol.

Key Considerations

  • Selectivity : The secondary amine is preferentially acetylated over the primary amine due to steric and electronic factors.

  • Yield : Acetylation achieves >90% yield under optimized conditions.

Table 2: Acylation Efficiency

Acylating AgentSolventTime (h)Yield (%)
Acetic anhydrideTHF692
Acetyl chlorideDichloromethane488

Reductive Amination for Piperazine Functionalization

An alternative route involves reductive amination to construct the piperazine ring while introducing the 2-(aminomethyl)phenyl group.

Synthetic Steps

  • Condensation : 2-Nitrobenzaldehyde reacts with ethylenediamine in methanol, forming a Schiff base.

  • Reduction : Sodium cyanoborohydride reduces the imine to a secondary amine.

  • Cyclization : Heating under reflux in acetic acid forms the piperazine ring.

  • Acetylation : As described in Section 2.

Advantages and Limitations

  • Advantages : High atom economy and fewer purification steps.

  • Limitations : Requires careful control of stoichiometry to avoid over-reduction.

Table 3: Reductive Amination Outcomes

StepReagentYield (%)
Schiff base formationEthylenediamine78
ReductionNaCNBH385
CyclizationAcetic acid80

Protection-Deprotection Strategies

To prevent undesired side reactions during alkylation or acylation, protective groups are employed.

Phthalimide Protection

  • Protection : 2-ABA reacts with phthalic anhydride in ethanol, forming a phthalimide derivative.

  • Alkylation : The protected amine undergoes SNAr with 1-chloro-2-nitrobenzene.

  • Deprotection : Hydrazine in ethanol removes the phthalimide group.

Boc Protection

  • Protection : tert-Butoxycarbonyl (Boc) anhydride shields the primary amine.

  • Reaction : Alkylation with 2-(bromomethyl)benzyl bromide.

  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane.

Table 4: Protection Method Comparison

MethodConditionsDeprotection Yield (%)
PhthalimideEthanol, reflux95
BocTFA/DCM90

Industrial-Scale Synthesis

For large-scale production, continuous-flow reactors and catalytic methods are prioritized to enhance efficiency.

Continuous-Flow Alkylation

  • Setup : Tubular reactor with immobilized piperazine on silica.

  • Conditions : 2-(Chloromethyl)aniline hydrochloride is pumped through at 100°C.

  • Output : 85% conversion with >99% purity.

Catalytic Acetylation

  • Catalyst : Zeolite-supported acetic acid.

  • Throughput : 1 kg/h with 98% yield .

Chemical Reactions Analysis

Types of Reactions

1-{4-[2-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-{4-[2-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[2-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Ethanone Backbones

Sulfonylpiperazine Derivatives ()

Compounds such as 7n, 7o, and 7p (Table 1) share the piperazine-ethanone core but incorporate phenylsulfonyl groups and tetrazolylthio substituents. These modifications introduce electron-withdrawing sulfonyl groups, which enhance metabolic stability but reduce basicity compared to the aminomethyl group in the target compound. For example:

  • 7o : Contains a trifluoromethylphenylsulfonyl group, resulting in a higher molecular weight (558.08 g/mol) and melting point (154–156°C) .
  • 7p : Features a phenylsulfonyl group, yielding a lower molecular weight (513.10 g/mol) and higher melting point (175–177°C) .

Key Differences :

Benzoylphenoxypropyl-Piperazine Derivatives ()

Compounds like QD10 and QD17 extend the piperazine-ethanone structure with benzoylphenoxypropyl chains. For instance:

  • QD10: Includes a benzoylphenoxypropyl group, resulting in a molecular weight of 366.46 g/mol and a melting point of 148.4–151.4°C .
  • QD17 : Substitutes a chlorobenzoyl group, increasing molecular weight (400.90 g/mol) and altering solubility .

Key Differences :

  • The extended alkyl chain may improve lipophilicity and blood-brain barrier penetration, relevant for central nervous system targets like histamine H3 receptors .
Biphenyl-Piperazine Derivatives ()

Compounds such as 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones feature biphenyl groups linked to the piperazine-ethanone core. These structures are designed for antipsychotic activity, leveraging the biphenyl moiety for enhanced dopamine receptor affinity .

Key Differences :

Functional Group Variations

Urea-Linked Derivatives ()

Compounds like 1f and 11a–11o incorporate urea moieties, enabling hydrogen bonding with biological targets. For example:

  • 11a : Exhibits a molecular weight of 484.2 g/mol and high yield (85.1%), with reported antifungal or antiproliferative activities .

Key Differences :

Dihydrothiazole-Containing Analogues ()

Compounds like 3a–c feature a 4,5-dihydrothiazole ring fused to the phenyl-piperazine structure. These derivatives exhibit rigid conformations, which may optimize interactions with enzymes or receptors .

Key Differences :

  • The thiazole ring introduces sulfur-based interactions and conformational restraint, differing from the flexible aminomethyl group in the target compound.

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Data of Selected Analogues

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reported Activity Evidence ID
Target Compound 233.32 N/A 2-(Aminomethyl)phenyl N/A
7o () 558.08 154–156 Trifluoromethylphenylsulfonyl Antiproliferative
QD10 () 366.46 148.4–151.4 Benzoylphenoxypropyl H3 receptor ligand, antioxidant
11a () 484.2 198–200 Urea-linked thiazole Antifungal
3a () 247.24 N/A Dihydrothiazole Cytotoxic (cancer cell lines)

Key Observations :

  • Electron-Withdrawing Groups : Compounds with sulfonyl or trifluoromethyl groups (e.g., 7o) exhibit higher melting points and stability but reduced basicity.
  • Lipophilicity : Extended alkyl/aryl chains (e.g., QD10) improve lipophilicity, critical for CNS-targeting drugs.
  • Hydrogen Bonding : Urea derivatives (e.g., 11a) show enhanced target interactions but may suffer from faster metabolic clearance.

Biological Activity

1-{4-[2-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one, also known by its CAS number 540753-17-1, is a chemical compound with the molecular formula C13H19N3O. This compound features a piperazine ring that is substituted with an aminomethylphenyl group and an ethanone moiety, making it a subject of interest in various biological research fields.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. This interaction can modulate their activity, leading to various pharmacological effects. Research indicates potential activities in the following areas:

  • Analgesic Properties : Studies have shown that derivatives of piperazine compounds exhibit significant analgesic activity. For instance, certain analogs have been reported to be six to nine times more potent than traditional analgesics like glafenine and aminopyrine in animal models .
  • Anticonvulsant Activity : Research has demonstrated that related compounds exhibit anticonvulsant properties in animal models. The structure of these compounds influences their effectiveness, with lipophilicity playing a critical role in their distribution and efficacy within the central nervous system .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnalgesicCompounds showed significant analgesic effects, outperforming standard analgesics.
AnticonvulsantExhibited anticonvulsant activity; effectiveness correlated with lipophilicity.
AntimicrobialInvestigated for potential antimicrobial properties; specific mechanisms remain under study.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to understand its unique properties better.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesNotable Activities
1-{4-[2-(aminophenyl)methyl]piperazin-1-yl}ethan-1-oneSimilar piperazine structureModerate analgesic activity
1-(piperazin-1-yl)ethan-1-oneLacks the aminomethyl substitutionLimited biological activity
(4-(aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanoneMore complex structure; additional functional groupsEnhanced anticancer potential

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 2-(aminomethyl)phenylamine with piperazine under controlled conditions to ensure high yield and purity. The compound serves as a versatile building block in medicinal chemistry, particularly for developing new therapeutic agents targeting various diseases.

Industrial Relevance

In industrial applications, this compound is utilized in the development of new materials and chemical processes due to its unique structural characteristics and biological activity.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-{4-[2-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the piperazine-phenyl linkage followed by introduction of the ethanone group. Key steps include:

  • Friedel-Crafts acylation or nucleophilic substitution to attach the piperazine moiety to the aromatic ring .
  • Aminomethylation under controlled conditions (e.g., inert atmosphere, 60–80°C) to prevent oxidation of the aminomethyl group .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance reactivity, and catalysts like Pd/C for cross-coupling reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. Critical Parameters :

  • Temperature control (<100°C) to avoid decomposition.
  • Moisture-sensitive steps require anhydrous conditions .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and monitor reaction progress .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR to confirm the piperazine ring (δ 2.5–3.5 ppm for N-CH₂ groups) and acetophenone carbonyl (δ 200–210 ppm) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .
  • X-ray Crystallography : For unambiguous structural confirmation, particularly to analyze piperazine ring conformation and intermolecular hydrogen bonding (e.g., C=O···H-N interactions) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. What initial biological assays are suitable for evaluating pharmacological potential?

Methodological Answer:

  • Receptor Binding Assays :
    • Screen against serotonin (5-HT₁A/₂A) and dopamine (D₂/D₃) receptors due to structural similarity to known piperazine-based ligands .
    • Use radioligand displacement assays (³H-ketanserin for 5-HT₂A, ³H-spiperone for D₂) .
  • Cytotoxicity Screening :
    • MTT assay on HEK-293 or HepG2 cells (IC₅₀ > 50 µM indicates low toxicity) .
  • Functional Assays :
    • cAMP accumulation assays to assess G-protein-coupled receptor (GPCR) modulation .

Advanced Research Questions

Q. How can computational modeling predict receptor interactions and guide structural optimization?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Maestro to model binding poses in GPCRs (e.g., 5-HT₁A). Focus on hydrogen bonds between the aminomethyl group and residues like Asp116³·³² .
  • Molecular Dynamics (MD) Simulations :
    • Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability and ligand-receptor residence time .
  • QSAR Analysis :
    • Coramine substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with logP and pKa to optimize blood-brain barrier permeability .

Key Insight : Piperazine flexibility allows conformational adaptation to receptor pockets, but excessive rigidity may reduce off-target selectivity .

Q. How to address discrepancies in biological activity data across assays (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Assay-Specific Variables :
    • Compare buffer pH (e.g., 7.4 vs. 6.8) and ion concentrations (Mg²⁺ affects GPCR coupling) .
    • Validate membrane preparation methods (e.g., transfected HEK vs. native neuronal membranes) .
  • Ligand Depletion Correction :
    • Apply Cheng-Prusoff equation adjustments for high protein concentrations in radioligand assays .
  • Orthogonal Assays :
    • Cross-validate cAMP (functional) vs. binding data to distinguish agonists/antagonists .

Case Study : Contradictory D₂ affinity (nanomolar vs. micromolar) may arise from differences in cell lines (CHO vs. COS-7) .

Q. What strategies improve metabolic stability and bioavailability of this compound?

Methodological Answer:

  • Prodrug Design :
    • Introduce acetyl-protected aminomethyl groups to enhance solubility and reduce first-pass metabolism .
  • Cytochrome P450 Inhibition :
    • Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to assess metabolic pathways .
  • Structural Modifications :
    • Replace the acetophenone carbonyl with a bioisostere (e.g., trifluoromethylketone) to resist enzymatic reduction .
    • Introduce para-fluoro substituents on the phenyl ring to block oxidative metabolism .

Q. Pharmacokinetic Data :

ParameterValue (Mean ± SD)MethodReference
Plasma Half-life2.3 ± 0.4 hLC-MS/MS (rat model)
LogP2.1 ± 0.2Shake-flask (pH 7.4)
Caco-2 Permeability12 × 10⁻⁶ cm/sCell monolayer assay

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